2-[(Tert-butoxy)carbonyl]pyridine-4-carboxylic acid
Overview
Description
2-[(Tert-butoxy)carbonyl]pyridine-4-carboxylic acid is a chemical compound with the molecular formula C11H13NO4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in organic synthesis and serves as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butoxy)carbonyl]pyridine-4-carboxylic acid typically involves the protection of the pyridine nitrogen atom with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(Tert-butoxy)carbonyl]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a more reactive acyl chloride.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Deprotection: Removal of the Boc group yields pyridine-4-carboxylic acid.
Coupling: Formation of biaryl compounds when coupled with aryl boronic acids.
Scientific Research Applications
2-[(Tert-butoxy)carbonyl]pyridine-4-carboxylic acid is used in various scientific research applications:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: Used in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Serves as an intermediate in the production of drugs and therapeutic agents.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Tert-butoxy)carbonyl]pyridine-4-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the nitrogen atom during reactions and can be removed under acidic conditions to reveal the free amine. This allows for selective reactions and the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
Pyridine-4-carboxylic acid: Lacks the Boc protecting group and is more reactive.
2-[(Tert-butoxy)carbonyl]isonicotinic acid: Similar structure but with different substitution patterns on the pyridine ring.
Uniqueness
2-[(Tert-butoxy)carbonyl]pyridine-4-carboxylic acid is unique due to its Boc protecting group, which provides stability and selectivity in synthetic reactions. This makes it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-11(2,3)16-10(15)8-6-7(9(13)14)4-5-12-8/h4-6H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVTVUAYYAWTPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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